molecular formula C12H16 B14725633 1-Methyl-3-(pent-3-en-1-yl)benzene CAS No. 5696-83-3

1-Methyl-3-(pent-3-en-1-yl)benzene

Cat. No.: B14725633
CAS No.: 5696-83-3
M. Wt: 160.25 g/mol
InChI Key: VRFKBBOWFOYOEY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-3-en-1-yl)benzene can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-penten-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of corresponding alkanes or the use of zeolite catalysts to facilitate the alkylation process. These methods are optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pent-3-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond in the pent-3-en-1-yl group can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-Methyl-3-(pent-3-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pent-3-en-1-yl)benzene depends on the specific application and the target molecule

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to the formation of new derivatives with different properties.

    Hydrogenation: The double bond in the pent-3-en-1-yl group can be hydrogenated, altering the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Methyl-3-(pent-3-en-1-yl)benzene can be compared with other similar compounds such as:

    1-Methyl-4-(1-pentyn-1-yl)benzene: Similar structure but with a triple bond in the side chain, leading to different reactivity and applications.

    3-Phenylbut-1-ene: Similar structure but with a different alkyl group, affecting its chemical properties and uses.

    1-Methyl-3-(1-methylethenyl)benzene:

Properties

CAS No.

5696-83-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-methyl-3-pent-3-enylbenzene

InChI

InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI Key

VRFKBBOWFOYOEY-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC=CC(=C1)C

Origin of Product

United States

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